ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with 4-methylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate: Contains a chlorine substituent, which can influence its pharmacokinetic properties and interactions with biological targets.
Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)butanoate: The phenyl group introduces additional steric and electronic effects, potentially altering its activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZXOZWWEVSPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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